1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate
Overview
Description
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate is a chemical compound with the molecular formula C₄H₁₁N₂O₅P. It is known for its unique structure, which includes an ethyl group, a nitroso group, and a phosphate group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate typically involves the reaction of ethylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where the ethyl group or the nitroso group is replaced by other functional groups. These reactions typically require specific reagents and conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate can be compared with other similar compounds, such as:
1-[Methyl(nitroso)amino]ethyl dihydrogen phosphate: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
1-[Ethyl(nitroso)amino]methyl dihydrogen phosphate: This compound has a methyl group attached to the phosphate instead of an ethyl group, leading to different chemical properties.
1-[Ethyl(nitroso)amino]ethyl monohydrogen phosphate: This compound has one less hydrogen atom in the phosphate group, which can influence its acidity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[ethyl(nitroso)amino]ethyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N2O5P/c1-3-6(5-7)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTUFHJJNHDDFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)OP(=O)(O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909581 | |
Record name | 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105528-04-9 | |
Record name | 1-(N-Ethyl-N-nitrosamino)ethyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105528049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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